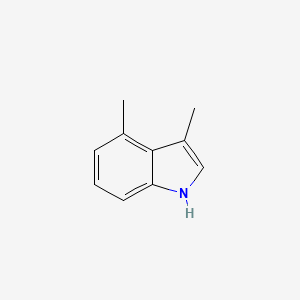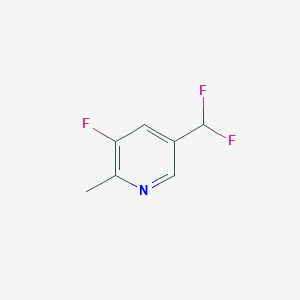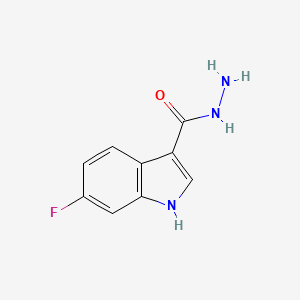![molecular formula C13H18F2N2O2 B13677894 Ethyl 4-[3-(Difluoromethyl)-1-pyrazolyl]cyclohexanecarboxylate](/img/structure/B13677894.png)
Ethyl 4-[3-(Difluoromethyl)-1-pyrazolyl]cyclohexanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-[3-(Difluoromethyl)-1-pyrazolyl]cyclohexanecarboxylate is a chemical compound that belongs to the class of difluoromethyl pyrazole derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The presence of the difluoromethyl group in the pyrazole ring enhances the compound’s biological activity and stability, making it a valuable building block for the synthesis of various bioactive molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[3-(Difluoromethyl)-1-pyrazolyl]cyclohexanecarboxylate typically involves multiple steps. One common method starts with the halogenation of 1,3-dimethylpyrazole to obtain 4-halogen-1,3-dimethyl-1H-pyrazole. This intermediate is then reacted with a bromination reagent and AIBN, followed by hydrolysis to yield 4-halogen-1-methyl-1H-pyrazole-3-formaldehyde. The next step involves fluorination to produce 4-halogen-3-difluoromethyl-1-methylpyrazole, which is finally reacted with ethyl chloroformate and a Grignard reagent to obtain the desired product .
Industrial Production Methods
Industrial production of this compound often focuses on optimizing yield and purity while minimizing environmental impact. A cost-competitive and green route has been developed, which significantly reduces the environmental footprint compared to traditional methods. This route involves the use of bulk fluorine-containing starting materials and efficient reaction conditions to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-[3-(Difluoromethyl)-1-pyrazolyl]cyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit enhanced biological activities and stability .
Aplicaciones Científicas De Investigación
Ethyl 4-[3-(Difluoromethyl)-1-pyrazolyl]cyclohexanecarboxylate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of Ethyl 4-[3-(Difluoromethyl)-1-pyrazolyl]cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. For instance, in fungicidal applications, the compound inhibits succinate dehydrogenase, an essential enzyme in the tricarboxylic acid cycle. This inhibition disrupts the energy production in pathogenic fungi, leading to their death . The difluoromethyl group enhances the binding affinity and selectivity of the compound towards its targets .
Comparación Con Compuestos Similares
Ethyl 4-[3-(Difluoromethyl)-1-pyrazolyl]cyclohexanecarboxylate is unique due to its difluoromethyl group, which imparts enhanced biological activity and stability. Similar compounds include:
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Used as an intermediate in the synthesis of various fungicides.
Difluoromethyl pyrazole derivatives: These compounds exhibit similar biological activities and are used in agricultural and pharmaceutical applications.
Propiedades
Fórmula molecular |
C13H18F2N2O2 |
|---|---|
Peso molecular |
272.29 g/mol |
Nombre IUPAC |
ethyl 4-[3-(difluoromethyl)pyrazol-1-yl]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C13H18F2N2O2/c1-2-19-13(18)9-3-5-10(6-4-9)17-8-7-11(16-17)12(14)15/h7-10,12H,2-6H2,1H3 |
Clave InChI |
QJTKOCCJCXJXCE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CCC(CC1)N2C=CC(=N2)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[9-[(2R,4S,5S)-4-Azido-5-[[(tert-butyldimethylsilyl)oxy]methyl]tetrahydrofuran-2-yl]-6-oxo-6,9-dihydro-1H-purin-2-yl]isobutyramide](/img/structure/B13677822.png)


![Ethyl 3-[2-(difluoromethoxy)phenyl]-3-hydroxypropanoate](/img/structure/B13677842.png)

![2-(3,4-Dimethoxyphenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13677854.png)

![4-Chloroimidazo[1,2-a]quinoxalin-1-amine](/img/structure/B13677864.png)



![4-Bromo-5-chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13677879.png)
![7-Methoxyimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13677890.png)
![1-[3,5-Bis(benzyloxy)phenyl]ethanamine](/img/structure/B13677899.png)
